2-Amino-5-phenoxybenzenethiol
Description
2-Amino-5-phenoxybenzenethiol is a substituted benzenethiol derivative featuring an amino group (-NH₂) at the 2-position and a phenoxy group (-OPh) at the 5-position of the benzene ring. This compound belongs to the broader class of 2-aminobenzenethiols, which are characterized by their sulfur-containing (-SH) and amino-functionalized aromatic structures.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-amino-5-phenoxybenzenethiol |
InChI |
InChI=1S/C12H11NOS/c13-11-7-6-10(8-12(11)15)14-9-4-2-1-3-5-9/h1-8,15H,13H2 |
InChI Key |
MLKAYDMCGMDUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinction between 2-amino-5-phenoxybenzenethiol and its analogs lies in the substituent at the 5-position. Key analogs include:
- 2-Amino-5-chlorobenzenethiol: Chlorine substituent (electron-withdrawing).
- 2-Amino-5-methylbenzenethiol: Methyl substituent (electron-donating).
- 2-Amino-5-methoxybenzenethiol: Methoxy substituent (electron-donating via resonance).
- This compound: Phenoxy substituent (bulky, electron-withdrawing due to aromatic ring).
These substituents significantly influence reactivity, solubility, and spectral characteristics.
Physical Properties
Table 1 summarizes available data for analogs from the synthesized 2-aminobenzenethiols:
Key Observations :
- Melting Point: Higher melting points (e.g., 110°C for the chloro derivative) correlate with stronger intermolecular forces, likely due to polar substituents. The phenoxy analog’s bulkiness may further elevate its melting point compared to methyl or methoxy derivatives.
Spectral Characteristics
Infrared (IR) Spectroscopy:
- N-H Stretching : All analogs show peaks near 3350–3295 cm⁻¹, consistent with primary amines .
- S-H Stretching : A distinct peak at ~2470 cm⁻¹ confirms the thiol group .
- Substituent-Specific Peaks: C-Cl stretch at 735 cm⁻¹ (chloro derivative) .
¹H NMR Data:
Key Observations :
- Aromatic Proton Shifts: Electron-withdrawing groups (e.g., Cl, phenoxy) deshield aromatic protons, shifting signals upfield compared to electron-donating groups (e.g., CH₃, OCH₃).
- NH₂ and SH Signals : Consistent across analogs, indicating minimal electronic perturbation from 5-position substituents on these functional groups.
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